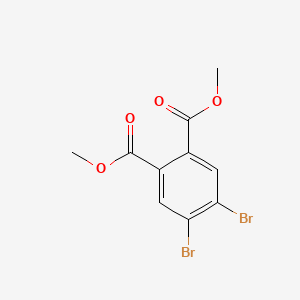

Dimethyl 4,5-dibromophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 4,5-dibromophthalate (DDBP) is a chemical compound that is used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of around 463.41 g/mol and a melting point of around 120°C. DDBP is a halogenated compound, containing both bromine and chlorine atoms, and is classified as an organobromide. DDBP is widely used in research and laboratory experiments due to its unique properties and uses.

Aplicaciones Científicas De Investigación

Synthesis of Phthalocyanine Compounds

Dimethyl 4,5-dibromophthalate serves as an intermediate in the synthesis of carboxyl-substituted phthalocyanine compounds. The synthesis process involves converting 4,5-Dibromophthalic acid to 4,5-dibromo dimethyl phthalate using thionyl chloride, followed by reaction with cuprous cyanide to yield 4,5-dicyano dimethyl phthalate (Zhang, Wang, Li, Xiao, & Pan, 2014).

Synthesis Process Research

The synthesis of 4,5-Dibromophthalic acid, a precursor to this compound, involves electrophilic substitution reaction of o-xylene and bromide, followed by oxidation with potassium permanganate. This synthesis is vital for producing carboxyl-substituted phthalocyanine compounds (Zhang Fe, 2014).

Synthesis of Metal Complexes

Dimethyl 5-aminoisophthalate, a derivative of this compound, has been utilized in gold(I) chemistry to form model complexes for macrocyclic gold compounds. This includes the synthesis of diphosphine compound dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate, demonstrating the utility of this compound derivatives in complex chemical syntheses (Wiedemann, Gamer, & Roesky, 2009).

Environmental Studies

Research on the environmental impact of dimethyl phthalate esters, related to this compound, has been conducted. This includes studies on their degradability by various microorganisms, highlighting the environmental fate of these compounds (Luo, Pang, Gu, Chow, & Vrijmoed, 2009).

Detection in Environmental Samples

Techniques like indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) have been developed for detecting dimethyl phthalate in environmental water samples. This demonstrates the relevance of monitoring this compound and its derivatives in environmental studies (Zhang, Liu, Zhuang, & Hu, 2011).

Antibacterial Applications

The synthesis of 1,3-Bis[3-N-acetyl-2-aryl-1,3,4-oxadiazoline-5-yl]benzenes starting from dimethyl isophthalate (a related compound) and their antibacterial activities were investigated. This shows the potential biomedical applications of compounds related to this compound (Li, Dan, & Fu, 2008).

Mecanismo De Acción

Target of Action

Dimethyl 4,5-dibromophthalate is a synthetic organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that phthalates, a group of chemicals to which this compound belongs, can disrupt physiological processes in both animals and humans, even at low environmental concentrations .

Biochemical Pathways

Phthalates are known to interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Result of Action

Phthalates, including this compound, are known to disrupt physiological processes in both animals and humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, phthalates are generally insoluble and have three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments . The concentrations of phthalates, including this compound, can exhibit significant seasonal variations in the aqueous phases .

Propiedades

IUPAC Name |

dimethyl 4,5-dibromobenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUAQOPKHCZEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334084 |

Source

|

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859299-66-4 |

Source

|

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)

![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2473275.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)

![N-(1-Oxaspiro[4.4]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2473279.png)

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2473283.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2473284.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide](/img/structure/B2473285.png)